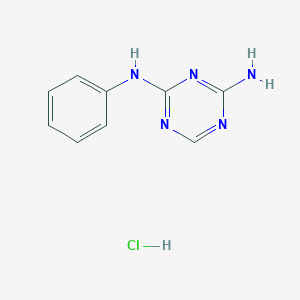

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Overview

Description

“N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride” is a compound that belongs to the class of 6,N2-diaryl-1,3,5-triazine-2,4-diamines . It is synthesized using a one-pot, microwave-assisted method from readily available cyanoguanidine, aromatic aldehydes, and arylamines .

Synthesis Analysis

The synthesis of “this compound” involves a three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines in the presence of hydrochloric acid . This is followed by treatment with a base, which promotes a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a three-component condensation followed by a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .

Scientific Research Applications

Potentiometric Sensing

N2-Phenyl-1,3,5-triazine-2,4-diamine derivatives like L1 and L2 have been utilized in the development of potentiometric sensors. Specifically, a coated graphite electrode (CGE) based on L2 exhibited a low detection limit and a Nernstian response for Sm3+ ions, demonstrating its utility in determining Sm3+ in various samples including medicinal plants and soil. This electrode also showed potential in measuring fluoride ions in dental care products (Upadhyay et al., 2012).

Antiplasmodial Activity

Certain derivatives of N2-Phenyl-1,3,5-triazine-2,4-diamine, such as 1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride, have exhibited potent antiplasmodial activity against both drug-sensitive and drug-resistant strains of P. falciparum. These compounds have proven to be non-toxic to mammalian cells at therapeutic concentrations and act as inhibitors of parasitic DHFR, showcasing their potential as antimalarial agents (Lourens et al., 2016).

Material Science Applications

Triazine-functional aromatic polyamides, incorporating phenyl-1,3,5-triazine moieties, have been synthesized and characterized. These polymers are known for their solubility, film-forming ability, mechanical strength, high glass transition temperatures, and outstanding thermal stability, indicating their potential in high-performance material applications (Yu et al., 2012).

Photochemical Studies

Studies on the low-lying excited states of sym-triazines, including derivatives of N2-Phenyl-1,3,5-triazine-2,4-diamine, have been conducted to understand their luminescent properties. This research provides valuable insights into the absorption and emission characteristics of these compounds, which is crucial for their potential applications in photovoltaic cells or organic light-emitting diodes (Oliva et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antiproliferative properties, suggesting potential targets within cancer cells .

Mode of Action

It’s known that triazine derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Triazine derivatives have been associated with various biochemical pathways, particularly those involved in cell proliferation .

Pharmacokinetics

Similar compounds have shown promising admet properties, suggesting potential drug-like characteristics .

Future Directions

Biochemical Analysis

Biochemical Properties

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. It has been observed to interact with enzymes such as kinases and proteases, affecting their activity and thus influencing various biochemical pathways. The compound’s ability to bind to these enzymes and alter their function is a key aspect of its biochemical properties .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. Studies have demonstrated its selective action against cancer cells while sparing normal cells, making it a promising candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of cellular processes, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, toxic or adverse effects may occur, including organ toxicity and immune system suppression. These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall cellular metabolism. Understanding these metabolic interactions is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to reach its target sites is essential for its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of the compound within cells is a critical determinant of its activity and function, affecting its interactions with biomolecules and cellular processes .

Properties

IUPAC Name |

2-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5.ClH/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7;/h1-6H,(H3,10,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCPXXCJMMXWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6011-10-5 | |

| Record name | 1,3,5-Triazine-2,4-diamine, N2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6011-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amanozine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-phenyl-1,3,5-triazine-2,4-diaminemonohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.